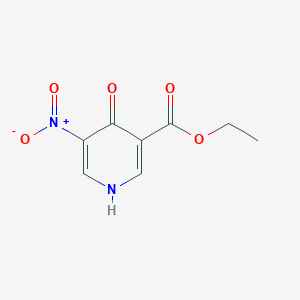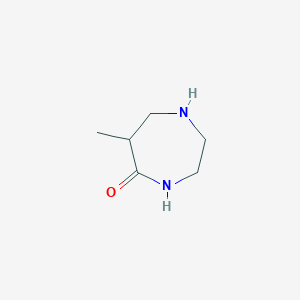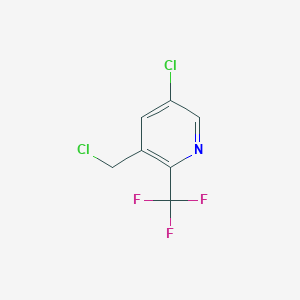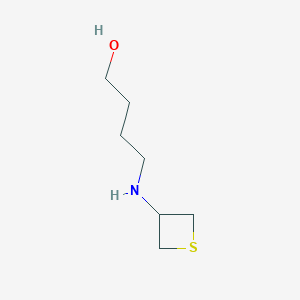
4-(Thietan-3-ylamino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thietan-3-ylamino)butan-1-ol is a chemical compound characterized by the presence of a thietane ring, an amino group, and a butanol chain. Thietanes are four-membered sulfur-containing heterocycles, which are significant in organic synthesis due to their unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thietan-3-ylamino)butan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and butanol groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring, which can then be further functionalized to introduce the amino and butanol groups .
Industrial Production Methods
Industrial production of thietane derivatives often involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds. This method is efficient for large-scale synthesis and provides high yields of the desired thietane compounds .
化学反应分析
Types of Reactions
4-(Thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium sulfide (Na2S) is used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thietane derivatives.
科学研究应用
4-(Thietan-3-ylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biology: Investigated for its potential as a bioisostere of the carboxylic acid functional group.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4-(Thietan-3-ylamino)butan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and butanol groups can further modulate the compound’s reactivity and interactions with molecular targets .
相似化合物的比较
Similar Compounds
Oxetan-3-ol: Another four-membered heterocycle with an oxygen atom instead of sulfur.
Thietan-3-ol: A similar compound with a hydroxyl group instead of an amino group.
Thietan-3-one: A ketone derivative of thietane.
Uniqueness
4-(Thietan-3-ylamino)butan-1-ol is unique due to the presence of both an amino group and a butanol chain, which provide additional functionalization options and reactivity compared to other thietane derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
属性
分子式 |
C7H15NOS |
|---|---|
分子量 |
161.27 g/mol |
IUPAC 名称 |
4-(thietan-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C7H15NOS/c9-4-2-1-3-8-7-5-10-6-7/h7-9H,1-6H2 |
InChI 键 |
CFTQECPOYBCMCK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1)NCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)
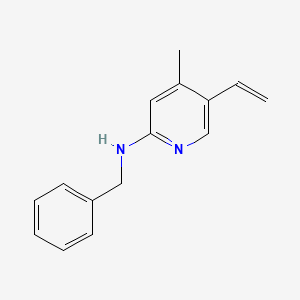
![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
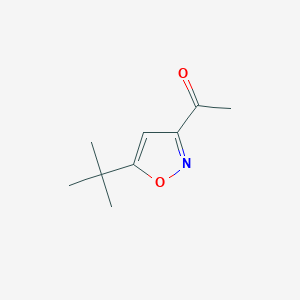
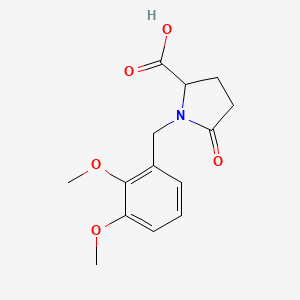
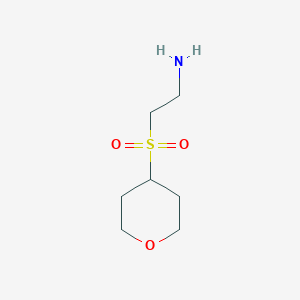
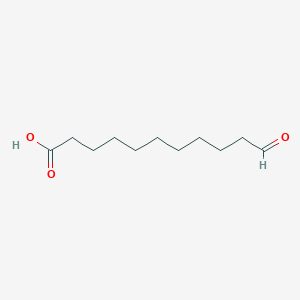
![2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13006408.png)
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
